2-[4-(5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-[4-(5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the class of pyrido[1,2-a]pyrimidines This compound is characterized by its unique structure, which includes a pyrimidine ring fused to a pyridine ring, and a piperazine moiety attached to the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves a multi-step process. One common method involves the condensation of 5-ethyl-6-methylpyrimidin-4-amine with 2-chloropyridine-3-carbaldehyde in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with piperazine under reflux conditions to form the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents such as dimethylformamide or acetonitrile can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[4-(5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of pyrido[1,2-a]pyrimidin-4-one oxides.
Reduction: Formation of reduced derivatives with hydrogenated pyrimidine rings.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
2-[4-(5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The pathways involved in these interactions are often related to signal transduction and cellular metabolism .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Another heterocyclic compound with a similar structure but different substitution patterns.
Pyrido[2,3-d]pyrimidin-7-one: Similar core structure but with variations in the position of functional groups.
Pyrimidino[4,5-d][1,3]oxazine: Contains an oxazine ring fused to the pyrimidine ring, offering different chemical properties.
Uniqueness
2-[4-(5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its specific substitution pattern and the presence of the piperazine moiety.
Properties
IUPAC Name |
2-[4-(5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O/c1-3-15-14(2)20-13-21-19(15)24-10-8-23(9-11-24)17-12-18(26)25-7-5-4-6-16(25)22-17/h4-7,12-13H,3,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOXCMDLNWAWBCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=CN=C1N2CCN(CC2)C3=CC(=O)N4C=CC=CC4=N3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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